7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly for its antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired product, often using catalysts such as Lewis acids.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with other aromatic compounds in the presence of oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation and multicomponent reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Types of Reactions:
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and targets.
Material Science: Due to its structural properties, it is also utilized in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: Compared to these similar compounds, 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may exhibit unique biological activities or chemical reactivity due to the presence of the ethyl group at the 7-position. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-4-5-13-9(6-8)12-7(2)10(13)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
CPLDUGAYLUPEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(N2C=C1)C(=O)O)C |
Origin of Product |
United States |
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